

Application Note: Modeling the Hypothetical 1,3,5-Cyclohexatriyne in Gaussian

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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539

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Audience: Researchers, scientists, and drug development professionals in the field of computational chemistry.

Objective: To provide a detailed, step-by-step protocol for the geometry optimization and vibrational frequency analysis of the hypothetical molecule **1,3,5-cyclohexatriyne** using the Gaussian software suite. This guide will cover the theoretical background, input file preparation, execution, and analysis of the results.

Introduction

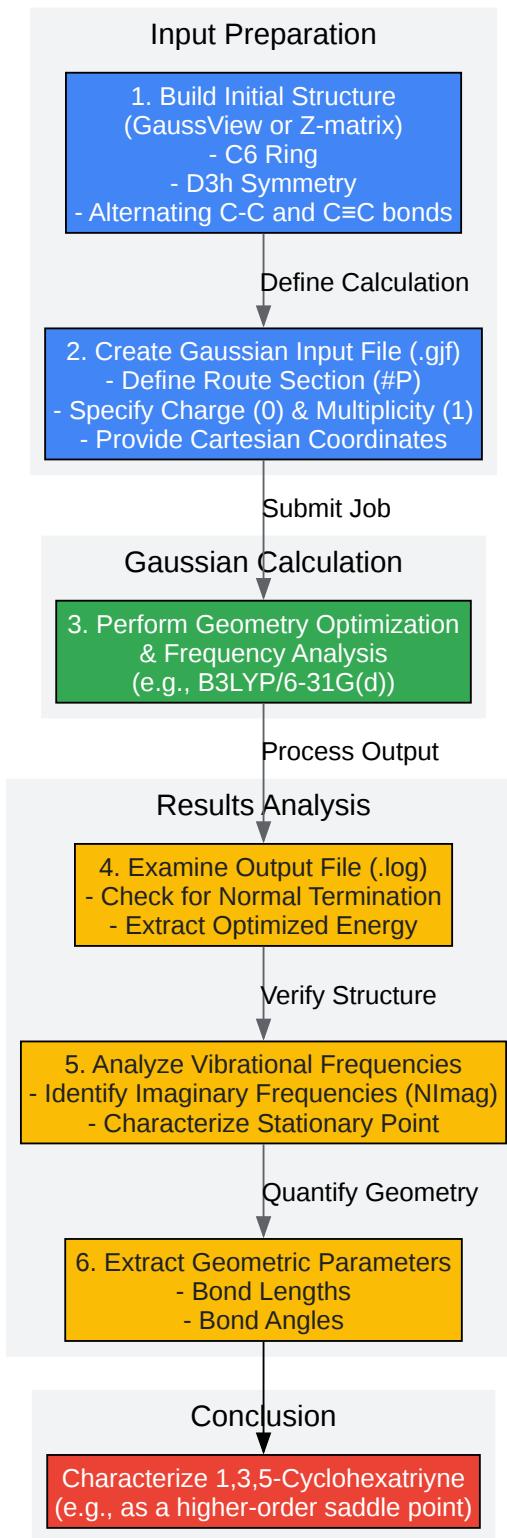
1,3,5-Cyclohexatriyne, a C₆ ring with alternating single and triple bonds, is a hypothetical isomer of benzene. Unlike the aromatic and highly stable benzene molecule, which features a delocalized π -electron system and D_{6h} symmetry, **1,3,5-cyclohexatriyne** is not a stable molecule and does not exist as a minimum on the potential energy surface.^[1] Computational modeling of this structure is valuable as it serves as a theoretical reference point for quantifying the energetic effects of aromaticity and resonance in benzene.^{[1][2][3]} By comparing the computed properties of benzene with this hypothetical localized structure, researchers can estimate the stabilization energy gained through electron delocalization.

This document provides a practical guide for setting up and running calculations on **1,3,5-cyclohexatriyne** in Gaussian, a widely used quantum chemistry software package. The protocol will focus on performing a geometry optimization followed by a frequency analysis to characterize the nature of the resulting stationary point on the potential energy surface.

Computational Workflow

The overall computational process for modeling **1,3,5-cyclohexatriyne** is outlined in the workflow diagram below. The process begins with the construction of an initial molecular geometry, proceeds through quantum mechanical calculations, and concludes with a detailed analysis of the output to characterize the structure.

Computational Workflow for 1,3,5-Cyclohexatriyne Modeling

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Caption: Workflow for modeling **1,3,5-cyclohexatriyne** in Gaussian.

Experimental Protocol: Step-by-Step Guide

This protocol details the methodology for performing a geometry optimization and frequency calculation on **1,3,5-cyclohexatriyne** using Density Functional Theory (DFT).

3.1. Step 1: Building the Initial Molecular Structure

The initial coordinates for **1,3,5-cyclohexatriyne** must be created manually, as this unstable structure will not be a default in most molecular builders. You can use a graphical interface like GaussView or define the structure using a Z-matrix or Cartesian coordinates.

- Open GaussView: Launch the GaussView application.
- Use the Ring Fragment Tool: Select the ring fragment tool and choose a 6-membered ring. Click in the main window to place a cyclohexane ring.
- Delete Hydrogens: Go to Edit > Delete Atom and remove all hydrogen atoms.
- Impose Planar Symmetry: Use the Symmetrize tool (usually a diamond icon) to enforce a planar D_{6h} symmetry initially.
- Manually Adjust Bond Orders: Select the Modify Bond tool. Click on alternating bonds in the ring and change their type to represent single and triple bonds. The geometry will distort. This initial structure does not need to be perfect, as the optimization algorithm will refine it.
- Clean the Geometry: Use the Clean tool (broom icon) to perform a quick mechanics-based geometry cleanup. This provides a reasonable starting point for the quantum calculation.

3.2. Step 2: Setting Up the Gaussian Input File

A Gaussian input file (.gjf or .com) contains the instructions for the calculation. It is a plain text file that can be created manually or generated by GaussView.

- Open Gaussian Calculation Setup: In GaussView, go to Calculate > Gaussian Calculation Setup.
- Job Type: Select Opt+Freq to perform a geometry optimization followed by a vibrational frequency calculation in the same job.

- Method:
 - Functional: Choose a DFT functional. B3LYP is a robust and widely used choice.
 - Basis Set: Select a basis set. 6-31G(d) provides a good balance of accuracy and computational cost for this type of molecule.
- Charge and Multiplicity:
 - Set the molecular Charge to 0.
 - Set the Spin to Singlet.
- Title: Provide a descriptive title, e.g., "**1,3,5-Cyclohexatriyne** Opt+Freq B3LYP/6-31G(d)".
- Save and Edit the Input File: Click Save and give the file a name (e.g., c6_d3h.gjf). Open the saved file in a text editor to inspect it.

A complete Gaussian input file should look like this:

(Note: The initial Cartesian coordinates above are illustrative and will be refined during optimization.)

3.3. Step 3: Running the Gaussian Calculation

The calculation is executed by submitting the input file to the Gaussian program on a command line interface (Linux/macOS) or through a batch scheduler on a high-performance computing cluster.

(Replace g16 with the appropriate command for your version of Gaussian, e.g., g09.)

The program will generate an output file (c6_d3h.log) and a checkpoint file (c6_d3h.chk).

3.4. Step 4: Analyzing the Results

Analysis involves inspecting the output file to confirm the calculation finished successfully and to extract the required data.

- Check for Normal Termination: Open the .log file and scroll to the very end. A successful job will end with a celebratory quote and the message "Normal termination of Gaussian...".
- Locate Optimized Geometry: Search for the phrase "Standard orientation" within the "Optimized Parameters" section to find the final Cartesian coordinates of the optimized structure.
- Find the Final Energy: Search for "SCF Done". The final electronic energy is the value associated with E(RB3LYP).
- Analyze Vibrational Frequencies: Search for "Frequencies --". This section lists the vibrational modes.
 - Real Frequencies: Positive values correspond to real vibrational modes.
 - Imaginary Frequencies: Negative values (often denoted with a minus sign or listed as "i" in some programs) indicate imaginary frequencies. The presence of imaginary frequencies means the structure is not a true energy minimum but a saddle point (a transition state if there is one imaginary frequency, or a higher-order saddle point if there are multiple).

Data Presentation

The key quantitative results from the calculation should be summarized for clarity and comparison. The optimized structure of **1,3,5-cyclohexatriyne** at the B3LYP/6-31G(d) level of theory possesses D_3h symmetry.

Table 1: Optimized Geometric Parameters for **1,3,5-Cyclohexatriyne**

Parameter	Description	Value
$r(C\equiv C)$	Triple Bond Length	~ 1.22 Å
$r(C-C)$	Single Bond Length	~ 1.45 Å
$\angle(C-C\equiv C)$	Bond Angle	120.0°

(Note: These are typical values; exact bond lengths will be present in your Gaussian output file.)

Table 2: Vibrational Frequency Analysis

Parameter	Description	Value
Lowest Frequencies	The first few vibrational modes	Expected to be negative
Number of Imaginary Frequencies (NlMag)	Count of negative frequencies	> 1
Characterization	Nature of the stationary point	Higher-order saddle point

The presence of multiple imaginary frequencies confirms that **1,3,5-cyclohexatriyne** is not a stable molecule but rather a high-energy point on the C₆ potential energy surface. These imaginary modes correspond to the molecular distortions that would lead to a more stable structure, such as benzene.

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References

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